molecular formula C21H26N2O2 B15311967 2-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester

2-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B15311967
M. Wt: 338.4 g/mol
InChI Key: AUJDYIICAQMUDW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-phenylphenyl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a piperazine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The biphenyl moiety can be introduced via a nucleophilic substitution reaction using a suitable biphenyl halide. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-phenylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the biphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Biphenyl halides in the presence of a base like sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is unique due to the presence of the biphenyl moiety. This structural feature can influence its physicochemical properties, such as solubility and stability, as well as its biological activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological profiles .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-15-19(23)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12,19,22H,13-15H2,1-3H3

InChI Key

AUJDYIICAQMUDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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